molecular formula C14H15N3O6S B14616197 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide CAS No. 56948-07-3

4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide

Cat. No.: B14616197
CAS No.: 56948-07-3
M. Wt: 353.35 g/mol
InChI Key: DQVYSKZAILWHMC-UHFFFAOYSA-N
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Description

4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an amino group, a dimethoxy group, and a nitrophenyl group attached to a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, nitro-substituted, or sulfone-substituted benzenesulfonamides.

Mechanism of Action

The mechanism of action of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kynurenine hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neuroprotection during brain ischemia . By inhibiting this enzyme, the compound can reduce neuronal loss and protect against brain damage.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit kynurenine hydroxylase and its potential neuroprotective effects make it a compound of significant interest in medical research.

Properties

CAS No.

56948-07-3

Molecular Formula

C14H15N3O6S

Molecular Weight

353.35 g/mol

IUPAC Name

4-amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C14H15N3O6S/c1-22-13-7-11(12(17(18)19)8-14(13)23-2)16-24(20,21)10-5-3-9(15)4-6-10/h3-8,16H,15H2,1-2H3

InChI Key

DQVYSKZAILWHMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-])OC

Origin of Product

United States

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